6-Propyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Overview
Description
6-Propyl-2-(1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C21H29ClN4O4S3 and its molecular weight is 533.12. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Properties
- Samala et al. (2014) developed derivatives of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, showing significant inhibition of Mycobacterium tuberculosis, with one compound being the most active with low cytotoxicity and good binding affinity to the target enzyme Samala et al., 2014.
Synthesis Techniques
- Abdalha et al. (2011) reported the synthesis of various tetrahydrobenzothiophene derivatives, which is relevant for structurally similar compounds like the one Abdalha et al., 2011.
Analgesic and Antiparkinsonian Activities
- Amr et al. (2008) explored the synthesis of substituted pyridine derivatives, demonstrating good analgesic and antiparkinsonian activities, which may be relevant for similar compounds Amr et al., 2008.
Antimicrobial Activities
- Gad-Elkareem et al. (2011) synthesized new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, showing in vitro antimicrobial activities, suggesting potential for similar compounds Gad-Elkareem et al., 2011.
Cytotoxicity
- Joyce Hung et al. (2014) synthesized derivatives of thieno[2,3-b]pyridines, showing significant antiproliferative activity against cancer cell lines, which could be relevant for structurally related compounds Hung et al., 2014.
Future Directions
Properties
IUPAC Name |
6-propyl-2-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O4S3.ClH/c1-2-8-24-9-7-15-16(13-24)31-21(18(15)19(22)26)23-20(27)14-5-10-25(11-6-14)32(28,29)17-4-3-12-30-17;/h3-4,12,14H,2,5-11,13H2,1H3,(H2,22,26)(H,23,27);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEGUXOCOXCPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
533.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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